Hydrophilicity Advantage: XLogP3 Comparison Against Homophenylalanine and 4-Pyridyl Isomers
2-Amino-4-(pyridin-2-yl)butanoic acid exhibits a significantly lower computed XLogP3 value (-2.3) [1] compared to homophenylalanine (XLogP3 ≈ -1.3) [2] and substantially lower than 4-pyridylalanine (LogP +0.74) [3], indicating markedly greater hydrophilicity. This difference, primarily driven by the 2-pyridyl nitrogen and the ionizable amino acid backbone, enhances aqueous solubility and reduces non-specific protein binding relative to the phenyl analog, while maintaining advantageously lower hydrophilicity than the shorter-chain 2-pyridylalanine (XLogP3 ≈ -1.9) [4], striking a balance that favors both solubility and passive permeability.
| Evidence Dimension | Computed logP (XLogP3 and LogP) as measure of compound hydrophobicity |
|---|---|
| Target Compound Data | XLogP3 = -2.3 (2-amino-4-(pyridin-2-yl)butanoic acid) |
| Comparator Or Baseline | 2-Amino-4-phenylbutanoic acid XLogP3 ≈ -1.3; 4-Pyridylalanine LogP = +0.74; 2-Amino-3-(pyridin-2-yl)propanoic acid XLogP3 ≈ -1.9 |
| Quantified Difference | ΔXLogP3 = -1.0 vs. homophenylalanine; ΔLogP = -3.04 vs. 4-pyridylalanine; ΔXLogP3 = -0.4 vs. 2-pyridylalanine |
| Conditions | Computed values from PubChem (XLogP3 algorithm) [1][4]; molbase.cn (LogP) [3]; drugmap.idrblab.net [2] |
Why This Matters
Lower hydrophobicity reduces logD-driven off-target binding and improves aqueous handling in biochemical assays and solid-phase peptide synthesis protocols, directly influencing reagent selection for reproducible experimental workflows.
- [1] PubChem. (2025). 2-Amino-4-(pyridin-2-yl)butanoic acid (XLogP3 = -2.3). PubChem CID 16766611. View Source
- [2] drugmap.idrblab.net. (n.d.). Rac-2-amino-4-phenylbutanoic acid (XLogP3 ≈ -1.3). View Source
- [3] molbase.cn. (n.d.). L-4-Pyridylalanine (LogP = 0.7363). View Source
- [4] PubChem. (2025). 2-Amino-3-(pyridin-2-yl)propanoic acid (XLogP3 ≈ -1.9). PubChem CID 151306. View Source
